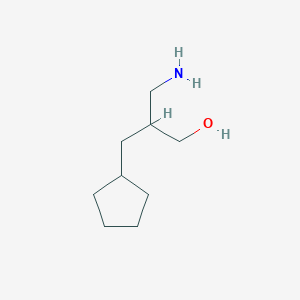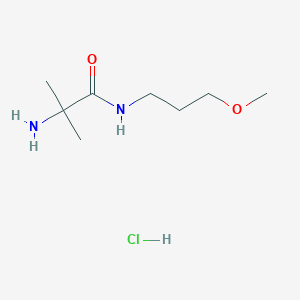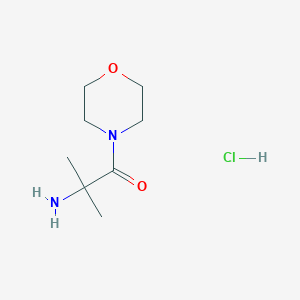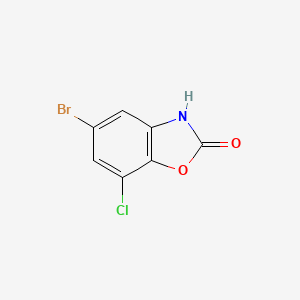
5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one is characterized by the presence of bromine and chlorine atoms. The IUPAC name of the compound is 5-bromo-7-chloro-1,3-benzoxazol-2 (3H)-one .Physical And Chemical Properties Analysis
The compound has a molecular weight of 248.46 . It appears as a powder and has a melting point of 221-222 degrees Celsius .Aplicaciones Científicas De Investigación
Unexpected Reactions and Synthesis Pathways
- An unexpected bromine migration was observed during the synthesis of thieno[3,4‐b][1,5]benzoxazepin‐10‐ones, indicating a complex reactivity that could lead to novel heterocyclic compounds (Press & Eudy, 1981).
- Research into the reactivity of o-nitrosophenol with certain bromides led to the formation of new heterocyclic compounds, showcasing the potential for creating diverse benzoxazole-based structures (Yao & Huang, 2010).
Chemical Modification and Properties
- The acylation of benzoxazolin-2-ones was investigated, revealing insights into the chemical behavior of bromo and dibromo derivatives, which could inform further functionalization strategies for related compounds (Domagalina & Sławik, 1978).
- A study on restricted rotation around the methylene bridge in certain benzimidazole derivatives highlighted the impact of structural modifications on molecular dynamics, which is crucial for understanding the physicochemical properties of benzoxazole analogs (Karayel et al., 2019).
Applications in Synthesis and Ligand Design
- The development of novel 5-HT3 receptor partial agonists based on benzoxazole derivatives demonstrates the therapeutic potential of such compounds in treating gastrointestinal disorders, highlighting the intersection of medicinal chemistry and heterocyclic compound synthesis (Sato et al., 1998).
- A green method for synthesizing chromeno[2,3-c]pyrazol-4(1H)-ones through ionic liquid-promoted annulation reflects the growing interest in sustainable and efficient synthetic routes for complex heterocycles, which can have a broad range of applications in material science and drug development (Li et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-7-chloro-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO2/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVJXLQVOGNYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)O2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-chloro-2,3-dihydro-1,3-benzoxazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)
![[4-Methyl-2-(pentyloxy)phenyl]methanamine](/img/structure/B1527486.png)
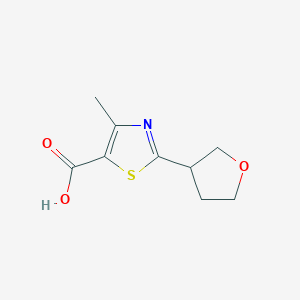

methylamine](/img/structure/B1527494.png)
